N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
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Description
N-(4-bromo-2-methylphenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a useful research compound. Its molecular formula is C17H15BrN2O3 and its molecular weight is 375.222. The purity is usually 95%.
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Scientific Research Applications
Analytical Method Development
Research often involves developing sophisticated analytical techniques for identifying and quantifying chemical compounds. For instance, high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) is a common method for detecting and analyzing novel psychoactive substances, demonstrating the importance of analytical chemistry in toxicology and pharmacology (Poklis et al., 2014).
Molecular Synthesis and Characterization
The synthesis of complex organic molecules like "N-(4-bromo-2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide" requires detailed synthetic routes and characterization techniques. A practical synthesis approach for related compounds can involve multiple steps, including esterification, intramolecular reactions, and amidation, to produce pharmacologically active molecules (Ikemoto et al., 2005).
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-11-10-12(18)6-7-13(11)19-16(21)8-9-20-14-4-2-3-5-15(14)23-17(20)22/h2-7,10H,8-9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNSWGQAZUFWMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCN2C3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.